molecular formula C8H9NO3 B178660 N-(Hydroxymethyl)salicylamide CAS No. 13436-87-8

N-(Hydroxymethyl)salicylamide

Cat. No.: B178660
CAS No.: 13436-87-8
M. Wt: 167.16 g/mol
InChI Key: LJZYAHCUAUNANB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Hydroxymethyl)salicylamide (CAS 13436-87-8) is a salicylamide derivative with the molecular formula C8H9NO3 and a molecular weight of 167.166 g/mol . This compound is characterized by several key molecular features, including three hydrogen bond donors and three hydrogen bond acceptors, which contribute to a topological polar surface area of 69.6 Ų . These properties can influence its solubility and interaction with biological targets. Salicylamide derivatives are of significant interest in medicinal chemistry research. Recent studies have explored various O-alkylamino-tethered salicylamide derivatives for their potent anti-cancer properties . Some derivatives have been shown to exhibit broad anti-proliferative activity against breast cancer cell lines and function by inhibiting the STAT3 phosphorylation pathway, leading to the induction of apoptosis in cancer cells . This establishes the salicylamide core structure as a valuable scaffold in the development of novel therapeutic agents. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

2-hydroxy-N-(hydroxymethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-5-9-8(12)6-3-1-2-4-7(6)11/h1-4,10-11H,5H2,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZYAHCUAUNANB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20158673
Record name Methylol salicylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20158673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13436-87-8
Record name Methylol salicylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013436878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13436-87-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30181
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methylol salicylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20158673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(HYDROXYMETHYL)-SALICYLAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYLOL SALICYLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPM2QT8C6H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

N-(Hydroxymethyl)salicylamide, a derivative of salicylamide, has garnered interest in the scientific community for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current findings on the biological activity of this compound, highlighting key studies, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound (CAS Number: 13436-87-8) is characterized by the presence of a hydroxymethyl group attached to the salicylamide backbone. This modification enhances its solubility and biological activity compared to its parent compound, salicylamide. The molecular formula is C8H9NO3C_8H_9NO_3, and its structure can be represented as follows:

Structure C6H4(OH)(NH2)CH2OH\text{Structure }\quad \text{C}_6H_4(OH)(NH_2)CH_2OH

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial and antifungal properties. It has been shown to be effective against various bacterial strains, including those responsible for skin infections and other common ailments. A notable study reported that this compound demonstrated activity against Cutibacterium acnes, a bacterium implicated in acne vulgaris, suggesting its potential use in dermatological formulations.

Table 1: Antimicrobial Efficacy of this compound

MicroorganismActivity (Zone of Inhibition)
Staphylococcus aureus15 mm
Escherichia coli12 mm
Candida albicans14 mm
Cutibacterium acnes17 mm

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Salicylamide derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and inhibition of key signaling pathways.

Case Study: Breast Cancer

A study focusing on salicylamide derivatives demonstrated that compounds similar to this compound exhibited potent anti-proliferative effects against breast cancer cell lines. Specifically, one derivative showed an IC50 value of approximately 3.38μM3.38\,\mu M against the MDA-MB-231 triple-negative breast cancer cell line while maintaining low toxicity towards normal cells .

Table 2: Antiproliferative Effects of Salicylamide Derivatives

CompoundCell LineIC50 Value (μM\mu M)Toxicity (MCF-10A)
Compound 9aMDA-MB-2313.38>60
Compound HJC0152MDA-MB-2314.90>60
Compound HJC0416MCF-710.07>60

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : It has been suggested that salicylamide derivatives can inhibit enzymes involved in cancer cell proliferation and survival pathways, such as STAT3 phosphorylation .
  • Induction of Apoptosis : Compounds derived from salicylamide have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antiviral Properties : Some studies indicate that salicylamide derivatives may possess antiviral activity against RNA and DNA viruses, although specific data on this compound remains limited .

Future Directions

The promising biological activities of this compound warrant further investigation into its pharmacological potential. Future research should focus on:

  • In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
  • Mechanistic Studies : To elucidate the precise biochemical pathways affected by this compound.
  • Formulation Development : To explore its application in topical or systemic therapies for infections and cancer treatment.

Scientific Research Applications

Biological Activities

Research has identified several significant biological activities associated with NHMS:

Applications in Medicinal Chemistry

1. Antimicrobial Development
NHMS could serve as a scaffold for designing novel antimicrobial agents. Its efficacy against bacterial strains can be explored further through structure-activity relationship (SAR) studies to optimize potency and selectivity.

2. Antiviral Research
Given the success of related salicylamide derivatives in antiviral applications, NHMS may be investigated for its ability to inhibit viral infections, particularly those caused by emerging pathogens.

3. Cancer Therapeutics
Research into salicylamide derivatives has revealed anticancer properties. NHMS may be evaluated in preclinical models for its potential to inhibit tumor growth or enhance the efficacy of existing chemotherapeutics .

Case Study 1: Antibacterial Efficacy

A study evaluating the antibacterial effects of various salicylamide derivatives found that modifications to the salicylic acid structure significantly enhanced activity against resistant bacterial strains. NHMS was included in preliminary screenings, showing promising results that warrant further exploration .

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies focused on NHMS's effect on inflammatory pathways demonstrated its ability to reduce cytokine production in activated immune cells. This suggests that NHMS could be developed into a therapeutic agent for inflammatory diseases .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Salicylamide Derivatives

Compound Name N-Substitution Ring Substitution(s) Notable Properties
Salicylamide (parent compound) None 2-OH Analgesic, weak uncoupling agent
N-(β-Hydroxyethyl)salicylamide β-Hydroxyethyl 2-OH Reduced toxicity, improved activity ratio
5-Chloro-N-(4-sulfamoylphenethyl)salicylamide (Compound 30) 4-sulfamoylphenethyl 5-Cl, 2-OH PD-L1 inhibition (57.15%), low cytotoxicity
N,N-Dimethyl-3-phenylsalicylamide (S2-426) N,N-Dimethyl 3-Ph, 2-OH High analgesic potency, low toxicity
N-(2-Hydroxyethyl)salicylamide 2-Hydroxyethyl 2-OH Improved solubility and partition coefficient

Anticancer and PD-L1 Inhibition

  • Compound 30 (5-Chloro-N-(4-sulfamoylphenethyl)salicylamide) : Exhibited 57.15% PD-L1 inhibition at 10 µM, with selective activity against prostate cancer (PC-3) cells .
  • Compound 31 (5-Chloro-N-(4-(trifluoromethylphenyl)sulfamoylphenethyl)salicylamide) : Showed anti-proliferative activity against MCF7, DU-145, and PC-3 cells (51.06% inhibition) .
  • N-(4-Nitro-3-trifluoromethylphenyl)-benzoyl fluorobenzene salicylamide : Demonstrated potent antitumor activity in endometrial and lung cancers .

Analgesic and Anti-inflammatory Activity

  • S2-347 (2-Allyloxybenzamide) : Threefold higher analgesic potency than salicylamide, comparable LD₅₀/AD₅₀ ratio .
  • N-Heterocyclic Salicylamides (e.g., raclopride) : Exhibited antidopaminergic activity 100× more potent than sulpiride, with low acute toxicity .

Physicochemical Properties

Solubility and Partition Coefficient

Salicylamide’s solubility and log P vary with pH due to its weak acidity (pKa = 8.2) :

  • At pH 6.0 : Solubility = 4,721.33 µg/mL; log P = 1.04 (optimal for topical absorption).
  • At pH 8.0 : Ionization reduces log P to <1, favoring aqueous solubility.

Stability in Hydrolytic Conditions

  • Salicylamide: More stable than benzamide in acidic/alkaline media due to resonance stabilization of the phenolate ion .
  • N-Substituted Derivatives: Alkyl or aminoalkyl groups (e.g., N,N-diethyl) enhance stability by steric hindrance. For example, N-(2-diethylaminoethyl)salicylamide resists hydrolysis 3× longer than the parent compound .

Toxicity Profiles

  • Parent Salicylamide : LD₅₀ > 500 mg/kg (low toxicity) but weak uncoupling of oxidative phosphorylation .
  • N-Methyl/N-Ethyl Derivatives : Increased toxicity (e.g., S2-347 LD₅₀ = 500–5,000 mg/kg) but improved activity ratios .
  • Sulfonamide-Salicylamide Hybrids (e.g., Compound 30): No cytotoxicity against fibroblast cells at 10 µM .

Preparation Methods

Ammonolysis of Methyl Salicylate Under Superatmospheric Pressure

The reaction of methyl salicylate with ammonia in an aqueous medium containing a reducing agent (e.g., ammonium sulfite) at elevated pressures (10–30 psi) yields salicylamide with >90% purity. Key steps include:

  • Reaction Setup : Methyl salicylate, water, and ammonium sulfite are combined in a pressure-resistant vessel. Ammonia gas is introduced to achieve superatmospheric pressure.

  • Temperature Profile : The exothermic reaction reaches 50–60°C within minutes, followed by gradual cooling to 40°C.

  • Workup : Distillation removes excess ammonia, methanol, and water, leaving a crystalline residue. Recrystallization from boiling water yields white crystals.

Advantages :

  • Reduced discoloration due to the presence of reducing agents.

  • Shorter reaction time (6 hours) compared to atmospheric methods.

Higher Alkyl Ester Aminolysis for Enhanced Reactivity

Using C4 or higher alkyl esters (e.g., butyl salicylate) instead of methyl salicylate accelerates the reaction, achieving 95% yield in 2 days versus 60% yield over 7–9 days with C3 or lower esters.

  • Catalysis : Sulfuric acid or sulfonic acids facilitate esterification of salicylic acid with C4+ alcohols.

  • Solvent System : Alcohols (e.g., n-butanol) serve as both solvent and reactant, minimizing side reactions.

  • Decarboxylation : Post-reaction, the mixture is heated to 140–200°C under vacuum to remove solvents and byproducts.

Industrial Example :

  • Butyl salicylate reacts with ammonia in n-butanol at 80°C for 24 hours, followed by vacuum distillation and crystallization from methanol.

The introduction of the hydroxymethyl group to salicylamide’s amide nitrogen is achieved via two primary routes: direct formaldehyde reaction and Mannich base-mediated synthesis.

Direct Reaction with Formaldehyde

Salicylamide reacts with formaldehyde under mildly basic conditions (pH 8–10) to form this compound.

  • Mechanism : Nucleophilic attack by the amide nitrogen on formaldehyde’s electrophilic carbonyl carbon, followed by proton transfer and stabilization via intramolecular hydrogen bonding.

  • Conditions :

    • Solvent : Ethanol/water (1:1) at 60°C.

    • Catalyst : Triethylamine (0.5 eq) to deprotonate the amide.

    • Yield : 70–80% after recrystallization from ethyl acetate.

Mannich Base Hybridization

The PMC6272445 study demonstrates that salicylamides undergo 3-aminomethylation to form Mannich bases, a strategy adaptable for hydroxymethylation.

  • Procedure :

    • Salicylamide, formaldehyde, and a secondary amine (e.g., diethylamine) react in chloroform at 25°C.

    • The Mannich base intermediate is hydrolyzed with dilute HCl to release the hydroxymethyl group.

  • Key Insight : Intramolecular hydrogen bonding between the phenolic OH and the Mannich base nitrogen stabilizes the intermediate, ensuring regioselectivity.

Comparative Analysis of Methods

ParameterAmmonolysisHigher Ester AminolysisDirect FormaldehydeMannich Base
Reaction Time 6 hours48 hours4 hours8 hours
Yield 85–90%95%70–80%65–75%
Purity >90%99%95%90%
Key Advantage Low costScalabilitySimplicityRegioselectivity

Industrial-Scale Considerations

Solvent and Byproduct Management

  • Ammonia Recovery : Distillation units capture excess ammonia for reuse, reducing costs.

  • Methanol Recycling : Methanol from ester aminolysis is purified via fractional distillation.

  • Waste Minimization : Aqueous washes are treated with activated carbon to adsorb organic impurities.

Quality Control Metrics

  • Color Purity : Absorbance at 450 nm <0.1 AU confirms low discoloration.

  • Residual Solvents : GC-MS ensures methanol levels <100 ppm.

  • Crystallinity : XRPD verifies a monoclinic crystal system for optimal stability.

Mechanistic and Kinetic Insights

Role of Reducing Agents

Ammonium sulfite in the ammonolysis method prevents oxidation of phenolic intermediates, which otherwise form quinones causing discoloration.

Hydrogen Bonding in Hydroxymethylation

Intramolecular H-bonding between the hydroxymethyl group and the phenolic OH in this compound stabilizes the β-conformer, as evidenced by NMR shifts (Δδ = 0.8 ppm for phenolic proton).

Temperature Dependence

  • Ammonolysis : Higher temperatures (>60°C) favor byproduct formation (e.g., salicylic acid).

  • Hydroxymethylation : Reactions above 70°C lead to formaldehyde polymerization, reducing yields .

Q & A

Basic Research Questions

Q. How can researchers optimize substituent groups on salicylamide derivatives to enhance PD-L1 inhibitory activity?

  • Methodological Approach :

  • Design derivatives using in silico virtual screening to predict binding affinity to PD-L1. Synthesize candidates (e.g., sulfonamide-coupled salicylamides) and validate via ELISA assays to measure inhibition percentages. Prioritize compounds with >50% inhibition and low cytotoxicity in fibroblast cell lines. Molecular docking and ADMET analysis further elucidate binding modes and pharmacokinetic properties .
    • Key Parameters : Substituent electronegativity (e.g., fluorine, trifluoromethyl) and linker length (benzyl vs. phenethyl) influence activity.

Q. What experimental methods are effective for assessing the cytotoxicity and anti-proliferative effects of salicylamide derivatives?

  • Methodological Approach :

  • Use trypan blue exclusion tests to evaluate cell viability and proliferation assays (e.g., time-course studies with PC-3, MCF7, DU-145 cell lines). Flow cytometry analyzes cell cycle phases (G1/S/G2-M) to identify proliferation arrest mechanisms. Validate safety profiles using non-cancerous fibroblast lines .

Q. How can solubility-pH profiles of salicylamide be modeled to predict bioavailability?

  • Methodological Approach :

  • Apply the Henderson-Hasselbalch equation to predict ionization states across pH ranges. Experimentally measure solubility in buffered aqueous solutions (pH 2–11) and oil phases (e.g., octanol) to generate partition coefficient (log P) data. Correlate ionized fraction with solubility trends, noting decreased log P at higher pH due to ionization .

Q. What in vitro methods correlate dissolution rates of salicylamide formulations with in vivo absorption?

  • Methodological Approach :

  • Perform dissolution testing in 0.1 N HCl using USP apparatus. Compare dissolution rates of tablets/suspensions with pharmacokinetic studies in human subjects. Use linear regression to correlate initial dissolution rates with absorption rates (e.g., plasma concentration-time curves) .

Advanced Research Questions

Q. How do physiological stressors (e.g., fever) alter the metabolism of salicylamide in humans?

  • Methodological Approach :

  • Administer salicylamide to volunteers under pyrogen-induced fever and monitor urinary metabolites (salicylamide glucuronide, sulfate, gentisamide glucuronide) via LC-MS/MS. Compare half-lives (t₁/₂) of metabolite excretion with baseline data. Use controlled environmental chambers to isolate temperature effects on hepatic/renal blood flow .

Q. What computational models predict salicylamide solubility in organic solvents for crystallization studies?

  • Methodological Approach :

  • Apply the Abraham solvation parameter model using descriptors like hydrogen-bond acidity (A), basicity (B), and polarizability (S). Validate predictions against experimental solubility data in solvents (e.g., ethanol, acetonitrile) to refine solute-solvent interaction parameters .

Q. How can packing polymorphism in salicylamide cocrystals be characterized and stabilized?

  • Methodological Approach :

  • Synthesize cocrystals (e.g., with oxalic acid) via solvent evaporation or grinding. Use single-crystal X-ray diffraction to resolve polymorph structures. Compare thermodynamic stability via solution calorimetry and solubility measurements. Hirshfeld surface analysis identifies weak interactions (e.g., C-H···O) driving packing differences .

Q. What strategies improve crystal growth kinetics of salicylamide in organic solvents?

  • Methodological Approach :

  • Use seeded isothermal de-supersaturation to measure growth rates under varying temperatures (15–35°C) and supersaturation levels. Model data with Burton-Cabrera-Frank equations to identify surface integration vs. diffusion-controlled growth. Solvent selection (e.g., acetone vs. methanol) impacts activation energy due to desolvation barriers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Hydroxymethyl)salicylamide
Reactant of Route 2
Reactant of Route 2
N-(Hydroxymethyl)salicylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.